4-Chloro-2-methylpyrimidin-5-amine
Overview
Description
4-Chloro-2-methylpyrimidin-5-amine is a chemical compound with the CAS Number: 20090-59-9 . It has a molecular weight of 143.58 and its IUPAC name is 4-chloro-2-methyl-5-pyrimidinamine .
Molecular Structure Analysis
The molecular formula of this compound is C5H6ClN3 . The InChI Code is 1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, specific information about its boiling point, melting point, and density was not found.Scientific Research Applications
1. Crystallography and Regioselectivity Studies
Studies have investigated the crystal structure and regioselective reactions involving compounds related to 4-Chloro-2-methylpyrimidin-5-amine. For instance, Doulah et al. (2014) explored the regioselective displacement reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which is structurally related to this compound. This study provides insights into the crystallography of similar compounds (Doulah et al., 2014).
2. Quantum Mechanical Calculations and Molecular Docking
Aayisha et al. (2019) conducted a comprehensive study on a molecule structurally similar to this compound, emphasizing its role in treating hypertension and acting as an I1 imidazoline receptor agonist. The research utilized experimental techniques and theoretical calculations like DFT to explore the molecular structure and electronic properties, offering valuable insights for biological, physical, pharmaceutical, and medicinal interests (Aayisha et al., 2019).
3. Chemical Synthesis and Biological Activity
Research on derivatives of this compound includes exploring their synthesis and biological activity. For example, Erkin and Krutikov (2007) investigated the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, starting from 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine. Their findings revealed notable antituberculous effects in the synthesized arylaminopyrimides (Erkin & Krutikov, 2007).
4. Halogen Bonding and Crystal Structure
The study of halogen bonding and crystal structure is also pertinent. He et al. (2020) examined the binding mode of a compound structurally related to this compound, using techniques like X-ray crystallography and DFT calculations. This research highlighted the significance of halogen bonding in biological activities and could be relevant for understanding similar compounds (He et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-methylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZCCVMFJMXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663976 | |
Record name | 4-Chloro-2-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20090-59-9 | |
Record name | 4-Chloro-2-methyl-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20090-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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